Sitagliptin Impurity B

概要

説明

. Ensuring the purity of Sitagliptin is crucial for its efficacy and safety, making the study of its impurities, including Impurity B, essential.

作用機序

Target of Action

Sitagliptin Impurity B, also known as Defluoro Sitagliptin , is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is a protein that inactivates incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis .

Mode of Action

This compound, as an impurity of Sitagliptin, is likely to share a similar mode of action. Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .

Biochemical Pathways

This compound, as an impurity of Sitagliptin, is likely to affect the same biochemical pathways. By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to increased levels of active incretins . These incretins stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and reduce food intake . Additionally, Sitagliptin has been found to inhibit Protein Kinase C-γ, which is involved in the long-term potentiation pathway .

Pharmacokinetics

Sitagliptin, the parent compound, has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes and has an elimination half-life of 8 to 14 hours . Approximately 80% of Sitagliptin is excreted in the urine .

Result of Action

Sitagliptin, the parent compound, leads to improved glycemic control in patients with type 2 diabetes mellitus . It results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .

Action Environment

It is known that the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . This suggests that the environment, including the concentration of the impurity and the presence of other compounds, could influence the action, efficacy, and stability of this compound.

準備方法

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for the synthesis of Sitagliptin Impurity B. These include chemical resolution and asymmetric hydrogenation . The chemical resolution method involves reducing the enamine using sodium borohydride (NaBH4) and resolving racemates with (−)-di-p-toluoyl-L-tartaric acid . The asymmetric hydrogenation method uses b-ketomide intermediates and avoids the use of expensive noble metal catalysts .

Industrial Production Methods: Industrial production methods for Sitagliptin and its impurities typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Sitagliptin Impurity B undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .

科学的研究の応用

Pharmaceutical Research

Quality Control Reference Standard

Sitagliptin Impurity B serves as a reference standard in the quality control of Sitagliptin formulations. Its presence is critical for validating analytical methods used to assess the purity of pharmaceutical products. The compound’s unique structural characteristics, such as the absence of a fluorine atom, make it valuable for understanding how impurities can affect drug performance and safety .

Toxicological Studies

Cytotoxicity and Oxidative Stress Evaluation

Research has indicated that this compound may influence cytotoxicity and oxidative stress levels in vitro. Studies have been conducted to evaluate its effects on cellular health, particularly in pancreatic beta cells responsible for insulin secretion. These investigations are essential for assessing the safety profile of Sitagliptin formulations, especially when impurities are present .

Analytical Chemistry

Development and Validation of Analytical Methods

this compound is employed in the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for detecting and quantifying impurities in pharmaceutical products, ensuring compliance with regulatory standards .

Case Studies

-

Robustness Assessment in Analytical Methods

A study developed an HPLC method to quantify Sitagliptin alongside its impurities, including Impurity B. The method was validated for robustness using Box-Behnken experimental design, demonstrating how impurities can impact analytical results . -

Synthetic Route Optimization

Research into efficient synthetic routes for producing Sitagliptin impurities highlighted the importance of controlling impurity levels during drug synthesis. The study provided insights into how variations in synthesis conditions could lead to different impurity profiles, emphasizing the need for careful monitoring of compounds like this compound during production processes .

類似化合物との比較

Sitagliptin Impurity A:

Sitagliptin Impurity C:

Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Uniqueness of Sitagliptin Impurity B: this compound is unique due to its specific structural modification, which involves the absence of a fluorine atom compared to Sitagliptin. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural variations on DPP-4 inhibitors .

生物活性

Sitagliptin Impurity B, also known as Defluoro Sitagliptin, is a notable impurity of the antidiabetic drug sitagliptin. Understanding its biological activity is crucial for assessing its safety and efficacy, especially given the increasing scrutiny on pharmaceutical impurities. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and is characterized by the absence of a fluorine atom compared to its parent compound, sitagliptin .

- Role in Pharmacology : As a DPP-4 inhibitor, it shares a similar pharmacological profile with sitagliptin, primarily enhancing the action of incretin hormones like GLP-1 and GIP.

This compound exerts its biological effects through the following mechanisms:

-

DPP-4 Inhibition :

- By competitively inhibiting dipeptidyl peptidase-4 (DPP-4), it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release.

- This results in improved glycemic control by enhancing insulin availability during hyperglycemic states.

-

Cellular Effects :

- In pancreatic beta cells, it promotes insulin secretion in response to elevated glucose levels.

- In hepatocytes, it reduces glucagon production, thereby lowering hepatic glucose output.

This compound influences various biochemical pathways:

- Stability : Studies indicate that this compound remains stable under controlled conditions but may produce different biological activities upon degradation.

- Dosage Effects : Animal model studies reveal that low doses effectively inhibit DPP-4 without significant adverse effects, while higher doses may lead to hepatotoxicity and nephrotoxicity.

Case Studies

- Animal Studies :

- Human Clinical Trials :

Analytical Methods

To assess the presence and concentration of this compound, several analytical techniques have been developed:

特性

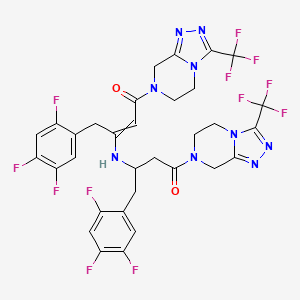

IUPAC Name |

3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZEIJGJLNXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723221 | |

| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898543-70-9 | |

| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。